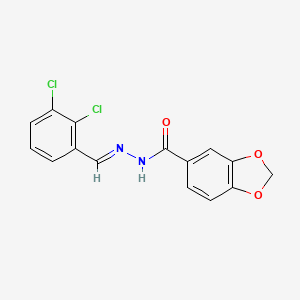![molecular formula C20H33NO B12368276 [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol is a chiral compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclopentyl ring substituted with an amino group and a 4-octylphenyl group, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction using appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclopentyl ring.
Attachment of the 4-octylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-octylphenyl group is attached to the cyclopentyl ring.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can be compared with other similar compounds, such as:
[(1S,3S)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a different stereochemistry, which may affect its biological activity and interactions.
[(1S,3R)-1-amino-3-[4-(nonyloxy)phenyl]cyclopentyl]methanol: This compound has a nonyloxy group instead of an octyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H33NO |
|---|---|
分子量 |
303.5 g/mol |
IUPAC 名称 |
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21,15-19)16-22/h9-12,19,22H,2-8,13-16,21H2,1H3/t19-,20+/m1/s1 |
InChI 键 |
BLASFTPNKGQBNF-UXHICEINSA-N |
手性 SMILES |
CCCCCCCCC1=CC=C(C=C1)[C@@H]2CC[C@](C2)(CO)N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2CCC(C2)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
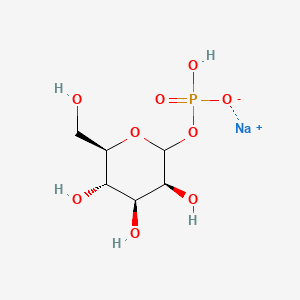
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
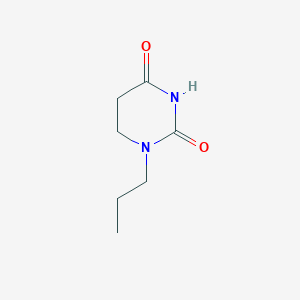
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
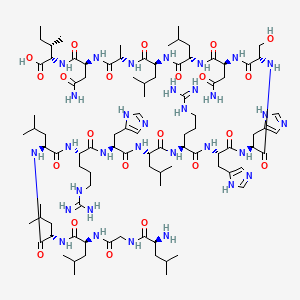
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
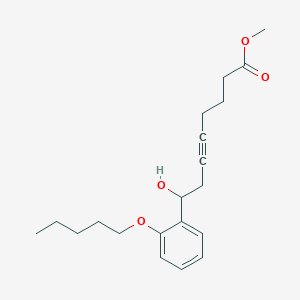
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
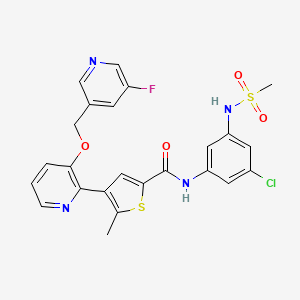
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
